

The Pharmacokinetics and Metabolism of OR-1855: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

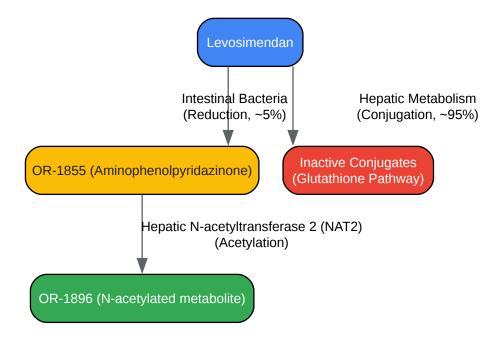
OR-1855 is a critical intermediate metabolite in the biotransformation of levosimendan, a calcium-sensitizing inotrope and vasodilator used in the treatment of acutely decompensated heart failure. While **OR-1855** itself is considered pharmacologically inactive, its formation is a pivotal step leading to the generation of the long-acting, active metabolite OR-1896, which significantly contributes to the extended hemodynamic effects of levosimendan.[1] This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of **OR-1855**, including quantitative data, experimental methodologies, and visual representations of its metabolic pathway and analytical workflows.

Metabolic Pathway of Levosimendan to OR-1855 and OR-1896

Levosimendan undergoes extensive metabolism, with a minor but crucial pathway leading to the formation of **OR-1855**. Approximately 4-7% of an administered dose of levosimendan is metabolized in the intestine by gut microbiota, which reduce the parent drug to form the aminophenolpyridazinone metabolite, **OR-1855**.[2][3] Subsequently, **OR-1855** is absorbed and undergoes N-acetylation in the liver, a reaction catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2), to form the active metabolite OR-1896.[2][3] The formation of these



metabolites is slow, with peak concentrations of **OR-1855** and OR-1896 being observed approximately two days after the cessation of a 24-hour levosimendan infusion.[4]



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Metabolic conversion of levosimendan.

Pharmacokinetic Properties of OR-1855

Quantitative pharmacokinetic data for **OR-1855** are limited, primarily due to its transient nature and low circulating concentrations. However, available data from various studies are summarized below.

Quantitative Pharmacokinetic Parameters of OR-1855



Parameter	Value	Species	Study Population	Notes	Source
Plasma Protein Binding (Free Fraction)	58% (mean, range 51- 67%)	Human	Patients with congestive heart failure	Determined by ultracentrifug ation.	[5]
Half-life (t½)	~75 hours	Human	Children on ECMO	This refers to the metabolite, with the parent drug having a much shorter half-life.	[2]
Time to Peak Concentratio n (Tmax)	~2 days after a 24-hour infusion	Human	Patients with heart failure	Reflects the slow formation of the metabolite.	[4]
Lower Limit of Quantification (LLOQ) in Plasma	0.1 ng/mL	Human	N/A	Using a validated UHPLC- MS/MS method.	[1][2]
Linear Concentratio n Range for Quantification	0.20-100 ng/mL	Human	N/A	Using HPLC- MS/MS.	[6]

Experimental Protocols Quantification of OR-1855 in Human Plasma using UHPLC-MS/MS







A highly sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed and validated for the simultaneous quantification of levosimendan, **OR-1855**, and OR-1896 in human plasma.[1][2][6]

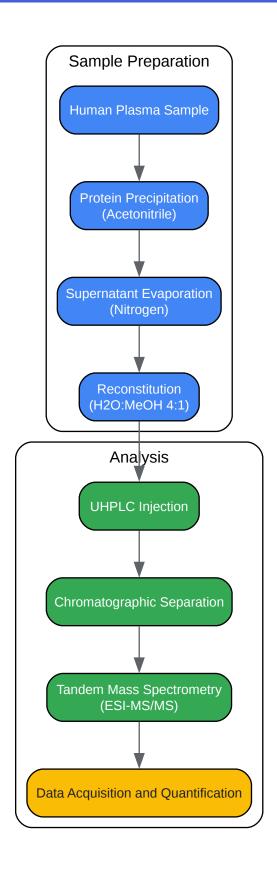
Sample Preparation:

- Plasma samples are subjected to protein precipitation with acetonitrile.
- The resulting supernatant is evaporated to dryness under a stream of nitrogen.
- The solid residue is reconstituted in a solution of water and methanol (4:1).
- A 40 μL aliquot is then injected into the LC column for analysis.[1]

Chromatography and Mass Spectrometry:

- The specific columns, mobile phases, and gradient conditions for UHPLC are optimized to achieve separation of the analytes.
- A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is typically used for detection.[6] The instrument is operated in multiple reaction monitoring (MRM) mode to ensure selectivity and sensitivity for the quantification of OR-1855 and the other analytes.





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Workflow for **OR-1855** quantification.



Determination of Plasma Protein Binding

The protein binding of **OR-1855** in plasma is determined using an ex vivo ultracentrifugation method.[5]

Methodology:

- Blood samples are collected and centrifuged to separate the plasma.
- The plasma is then subjected to ultracentrifugation at a specified force and duration (e.g., 1500 g for 10 minutes).[5]
- The resulting supernatant, which contains the unbound (free) fraction of the drug, is carefully collected.
- The concentration of **OR-1855** in the supernatant is then quantified using a validated analytical method, such as LC-MS/MS.
- The free fraction is calculated as the ratio of the concentration in the supernatant to the total plasma concentration.

Conclusion

OR-1855 is a key, albeit transient, metabolite in the disposition of levosimendan. Its formation via intestinal bacterial reduction and subsequent conversion to the active metabolite OR-1896 are critical determinants of the prolonged pharmacodynamic effects of levosimendan. While a complete pharmacokinetic profile of **OR-1855** remains to be fully elucidated due to its low systemic concentrations, sensitive analytical techniques such as UHPLC-MS/MS have enabled its quantification in human plasma. Further research focusing on the factors influencing the rate and extent of **OR-1855** formation and its subsequent metabolism will provide a more complete understanding of the overall clinical pharmacology of levosimendan.

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